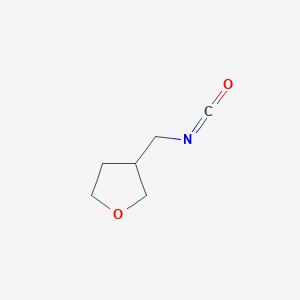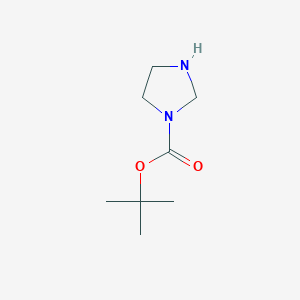
2-(4-Nitrophenoxy)pyridine-4-carboxylic acid
Overview
Description
“2-(4-Nitrophenoxy)pyridine-4-carboxylic acid” is a chemical compound with the CAS Number: 1183195-58-5 . It has a molecular weight of 260.21 . The IUPAC name for this compound is 2-(4-nitrophenoxy)isonicotinic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-(4-Nitrophenoxy)pyridine-4-carboxylic acid” is 1S/C12H8N2O5/c15-12(16)8-5-6-13-11(7-8)19-10-3-1-9(2-4-10)14(17)18/h1-7H,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-(4-Nitrophenoxy)pyridine-4-carboxylic acid” is a powder that is stored at room temperature .Scientific Research Applications
Peptide Synthesis
The trifluoroacetates of phenol derivatives, including those related to "2-(4-Nitrophenoxy)pyridine-4-carboxylic acid," have been synthesized and found effective as reagents for preparing active esters of acylamino acids, which are crucial intermediates in peptide synthesis. This method, particularly for synthesizing p-nitrophenyl, 2,4,5-trichlorophenyl, and N-hydroxysuccinimide esters, represents a significant advancement in peptide elongation techniques (Sakakibara & Inukai, 1965).
Polymer Science
Novel polyimides have been derived from a pyridine-containing aromatic dianhydride monomer synthesized from the nitro displacement of 4-nitrophthalonitrile by the phenoxide ion of "2-(4-Nitrophenoxy)pyridine-4-carboxylic acid," followed by acidic hydrolysis. These polyimides, characterized by their solubility in aprotic amide solvents and excellent thermal stability, underscore the material's potential in creating high-performance polymers (Wang et al., 2006).
Anion Receptor Chemistry
Derivatives of "2-(4-Nitrophenoxy)pyridine-4-carboxylic acid" have been explored as chromogenic amides for anion receptors, demonstrating selective responses to ionic species such as dihydrogen phosphate. This research offers insights into developing new materials for sensing applications (Wagner-Wysiecka & Chojnacki, 2012).
Environmental Applications
The degradation of environmental contaminants like p-nitrophenol has been studied, with findings indicating the potential of "2-(4-Nitrophenoxy)pyridine-4-carboxylic acid" derivatives in environmental remediation processes. For instance, a novel gene cluster from Rhodococcus opacus has shown the capability to degrade p-nitrophenol, highlighting the compound's relevance in bioremediation strategies (Kitagawa, Kimura, & Kamagata, 2004).
Safety And Hazards
This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(4-nitrophenoxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O5/c15-12(16)8-5-6-13-11(7-8)19-10-3-1-9(2-4-10)14(17)18/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKWEGXVPGEEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenoxy)pyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B1525891.png)
![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B1525892.png)







